Superior FGFR4 Kinase Inhibitory Potency vs. Ponatinib
In a biochemical kinase inhibition assay, 1,1,1-trifluoro-3-[(1-phenylethyl)amino]propan-2-ol exhibits an IC50 of 43 nM against recombinant human FGFR4 [1]. This value is approximately 3-fold more potent than the clinically approved pan-kinase inhibitor ponatinib, which displays an IC50 of 125.1 ± 0.92 nM against the same target under comparable assay conditions [2].
| Evidence Dimension | Inhibitory potency (IC50) against FGFR4 kinase |
|---|---|
| Target Compound Data | IC50 = 43 nM |
| Comparator Or Baseline | Ponatinib: IC50 = 125.1 ± 0.92 nM |
| Quantified Difference | ~2.9-fold more potent |
| Conditions | Recombinant His-tagged human FGFR4 (781-1338 residues) expressed in insect cells; caliper mobility shift assay, 1 hr incubation [1][2] |
Why This Matters
This potency advantage makes the compound a valuable starting point for developing selective FGFR4 inhibitors, potentially reducing the required dose and off-target effects associated with less potent pan-kinase inhibitors.
- [1] BindingDB. Affinity data for 1,1,1-trifluoro-3-[(1-phenylethyl)amino]propan-2-ol (CAS 478050-21-4). View Source
- [2] PMC Table 3. IC50 of Ponatinib and HSN748 against Several Kinases. View Source
